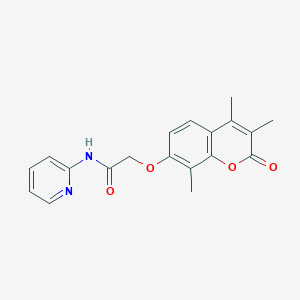

N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Beschreibung

N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic coumarin derivative featuring a pyridin-2-yl acetamide moiety linked to a 3,4,8-trimethyl-substituted coumarin scaffold. Coumarins are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound’s structure combines a coumarin core—known for its planar aromatic system and ability to intercalate with biomolecules—with a pyridine-acetamide group that may enhance solubility and target-specific interactions.

Eigenschaften

Molekularformel |

C19H18N2O4 |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

N-pyridin-2-yl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |

InChI |

InChI=1S/C19H18N2O4/c1-11-12(2)19(23)25-18-13(3)15(8-7-14(11)18)24-10-17(22)21-16-6-4-5-9-20-16/h4-9H,10H2,1-3H3,(H,20,21,22) |

InChI-Schlüssel |

IIXINRDIZCADGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=CC=N3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

Formation of the chromenone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions.

Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: It could be investigated for its potential therapeutic effects and used in drug development.

Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(pyridin-2-yl)-2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of coumarinyloxyacetamide derivatives. Key structural analogues include:

2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a–4g)

These derivatives, synthesized by Shah et al., feature a 4-methyl coumarin core with varied N-substituents on the acetamide group. Unlike the target compound, they lack the 3,4,8-trimethyl substitution but share the coumarin-acetamide backbone. Anticancer screening revealed moderate to high activity, suggesting that the acetamide’s N-substituent (e.g., aryl or alkyl groups) critically modulates potency. For example, derivatives with electron-withdrawing groups on the aryl ring exhibited enhanced cytotoxicity.

N-[3-(Dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide This compound replaces the pyridin-2-yl group with a dimethylamino-propyl chain and introduces a 5-hydroxy group on the coumarin. The hydroxy group may improve hydrogen-bonding interactions, while the dimethylamino chain could enhance solubility.

Cephalosporin-derived pyridinylthioacetamide

While structurally distinct (a β-lactam antibiotic), this compound shares the acetamide-pyridine motif. Its antibacterial activity highlights the role of the pyridine-thioether group in targeting bacterial enzymes, contrasting with the coumarin-based compounds’ focus on eukaryotic targets like kinases or DNA topoisomerases.

Data Table: Comparative Analysis of Key Compounds

*Calculated based on molecular formula (C₁₉H₁₉N₂O₄).

Key Research Findings

Anticancer Potency : The 3,4,8-trimethyl coumarin scaffold in the target compound may enhance cytotoxicity compared to 4-methyl derivatives due to increased lipophilicity and optimized steric interactions with cellular targets like topoisomerases .

Synthetic Accessibility : The target compound’s synthesis (implied by ) likely follows routes similar to ’s derivatives, involving nucleophilic substitution of 7-hydroxycoumarin with chloroacetamide intermediates.

Thermodynamic Stability : Methyl groups on the coumarin ring may improve metabolic stability by shielding the acetamide linkage from enzymatic hydrolysis, a common issue in peptide-like drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.